molecular formula C19H23N3O3 B2559878 (2-Methoxyphenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone CAS No. 2379972-40-2

(2-Methoxyphenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone

Cat. No. B2559878
CAS RN: 2379972-40-2
M. Wt: 341.411
InChI Key: JLKHIBBYZROCBI-UHFFFAOYSA-N
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Description

(2-Methoxyphenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone, also known as MPMP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. In

Mechanism of Action

The mechanism of action of (2-Methoxyphenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone is not fully understood, but it is believed to act through multiple pathways, including the inhibition of oxidative stress and inflammation, modulation of neurotransmitter release, and interaction with ion channels and receptors in the nervous system.
Biochemical and Physiological Effects:
(2-Methoxyphenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone has been shown to have a wide range of biochemical and physiological effects, including the regulation of oxidative stress and inflammation, modulation of neurotransmitter release, and regulation of ion channels and receptors in the nervous system. These effects have been linked to its potential therapeutic applications in various diseases, including neurodegenerative disorders, pain, and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2-Methoxyphenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone in lab experiments is its high purity, which allows for accurate and reproducible results. However, one of the limitations of (2-Methoxyphenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone is its relatively high cost, which may limit its use in some research settings.

Future Directions

There are several future directions for the study of (2-Methoxyphenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone. One direction is the development of new drugs based on the structure of (2-Methoxyphenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone with improved efficacy and safety profiles. Another direction is the investigation of the potential therapeutic applications of (2-Methoxyphenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone in other diseases, such as cancer and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of (2-Methoxyphenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone and its effects on the nervous system.

Synthesis Methods

The synthesis of (2-Methoxyphenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone involves a multi-step process that includes several reactions, such as the condensation of 2-methoxyphenylacetic acid and piperidine, followed by the reaction with 5-methyl-2-chloromethylpyrimidine. The final product is then purified through column chromatography to yield (2-Methoxyphenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone in high purity.

Scientific Research Applications

(2-Methoxyphenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, (2-Methoxyphenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone has been shown to exhibit neuroprotective effects against oxidative stress and inflammation-induced neuronal damage. In pharmacology, (2-Methoxyphenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone has been found to have potent analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain management drugs. In medicinal chemistry, (2-Methoxyphenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

(2-methoxyphenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-14-10-20-19(21-11-14)25-13-15-6-5-9-22(12-15)18(23)16-7-3-4-8-17(16)24-2/h3-4,7-8,10-11,15H,5-6,9,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKHIBBYZROCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)C(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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